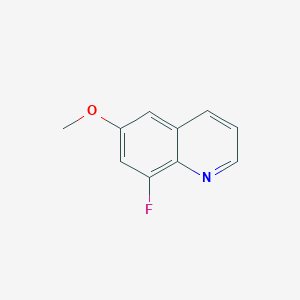

8-Fluoro-6-methoxyquinoline

Vue d'ensemble

Description

8-Fluoro-6-methoxyquinoline is a compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 . The compound is also known by its IUPAC name, 6-fluoro-8-methoxyquinoline .

Synthesis Analysis

The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals . Mass spectrometry (MS) is another technique that can be used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis

Fluorinated quinolines undergo a variety of chemical reactions. Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline and 5,8-difluoroquinoline is formed . 6-Methoxyquinoline was shown to undergo direct fluorination at the position 5 .Applications De Recherche Scientifique

Metal Ion Sensing and Fluorescence Studies

8-Fluoro-6-methoxyquinoline and its derivatives have been extensively studied for their properties in metal ion sensing and fluorescence. For instance, some derivatives are known for their selective response to specific metal ions, such as Cd²⁺, via a significant increase in fluorescence, making them potentially useful in measuring Cd²⁺ concentrations in various mediums like waste effluent streams and food products (Prodi et al., 2001). Additionally, novel fluoroionophores based on 8-methoxyquinoline have shown enhanced fluorescence in the presence of certain transition metal ions, indicating potential applications in metal ion detection and analysis (Han Zhang et al., 2007).

Molecular Multiplexing/Demultiplexing

The reversible acid/base switching of absorption and photoluminescence properties of compounds like 8-methoxyquinoline has paved the way for molecular multiplexing and demultiplexing, offering a basis for molecular digital response systems (M. Amelia et al., 2008).

Fluorescence Quenching and Spectral Analysis

Studies have also delved into the fluorescence quenching characteristics of compounds such as 6-methoxyquinoline, proposing their use as sensors for the detection of specific ions in various solutions, highlighting their potential in analytical chemistry and environmental monitoring (M. S. Mehata et al., 2002). Additionally, research on the solvatochromic effect on the absorption and fluorescence spectra of these compounds has provided insights into their dipole moment changes in different states, contributing to our understanding of their photophysical behavior (Y. Varma et al., 2013).

Antibacterial and Antitubercular Activity

Certain derivatives of this compound have been synthesized and shown potent antibacterial and antitubercular activities, indicating their potential as frameworks for the development of new antimicrobial drugs. Structural modifications and hybridization with other molecular frameworks have led to compounds with enhanced activity against multidrug-resistant strains of bacteria, showing promise in addressing the issue of increasing bacterial resistance (N. Nayak et al., 2016).

Mécanisme D'action

While the specific mechanism of action for 8-Fluoro-6-methoxyquinoline is not mentioned in the retrieved papers, it is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .

Safety and Hazards

While specific safety data for 8-Fluoro-6-methoxyquinoline was not found, general safety measures for handling similar compounds include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

8-fluoro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAGGMHGCWSLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571208 | |

| Record name | 8-Fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209353-21-9 | |

| Record name | 8-Fluoro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

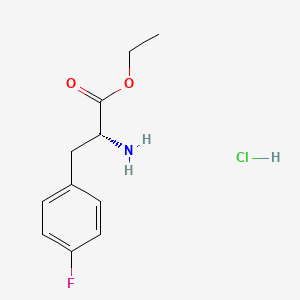

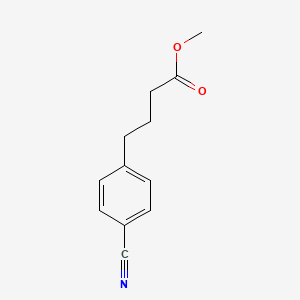

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B3049429.png)

![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)